![molecular formula C9H8N4O B6423741 3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile CAS No. 1566655-23-9](/img/structure/B6423741.png)
3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile
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Overview
Description
3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core
Mechanism of Action
Target of Action
The compound “3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile” is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class of compounds . These compounds have been extensively studied in the biomedical field and have been found to interact with a variety of targets. They have been identified as antagonists for vasopressin 1b, j, k and fibrinogen 2, 3 receptors . They also act as selective positive allosteric modulators for glutamate receptors GluN2A and mGluR5 . Furthermore, they inhibit the catalytic activity of HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets to modulate their activity . For example, as an antagonist, it would bind to its target receptor and prevent the receptor’s normal ligand from binding, thereby inhibiting the receptor’s activity .
Biochemical Pathways
The compound is likely involved in several biochemical pathways due to its interaction with multiple targets. For instance, as an antagonist of vasopressin and fibrinogen receptors, it could affect the pathways related to blood clotting and water balance in the body . As a modulator of glutamate receptors, it could influence neuronal signaling pathways . As an inhibitor of HIV-1 integrase, TANKs, and PARP-1, it could impact viral replication and DNA repair processes .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, as an antagonist of certain receptors, it could inhibit the signaling pathways mediated by these receptors, leading to changes in cellular function . As an inhibitor of enzymes like HIV-1 integrase and PARP-1, it could interfere with the processes these enzymes are involved in, such as viral replication and DNA repair .
Biochemical Analysis
Biochemical Properties
3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase . This interaction suggests that the compound may play a role in cell cycle regulation .
Cellular Effects
The compound has been observed to have significant effects on various types of cells. For example, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . It appears to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit CDK2, suggesting that it may interfere with the enzyme’s activity .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits significant inhibitory activity against CDK2 over time .
Metabolic Pathways
Given its structural similarity to purine analogues, it may be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile typically involves the reaction of pyrazolo[1,5-a]pyrazine derivatives with appropriate nitrile-containing reagents. One common method involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with nitriles under basic conditions . The reaction conditions often include the use of catalysts such as palladium complexes and solvents like methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Pyrazolo[1,5-a]pyrimidine: Exhibits antimetabolite properties and is used in pharmaceutical research.
Uniqueness
3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile is unique due to its specific structural configuration, which allows for diverse chemical modifications and a broad range of biological activities.
Properties
IUPAC Name |
3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-3-1-5-12-6-7-13-8(9(12)14)2-4-11-13/h2,4,6-7H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUTUSCLVCIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=O)N1CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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